molecular formula C10H9BrN2O3 B2803501 5-[(4-bromo-1H-pyrazol-1-yl)methyl]-3-methylfuran-2-carboxylic acid CAS No. 1183176-76-2

5-[(4-bromo-1H-pyrazol-1-yl)methyl]-3-methylfuran-2-carboxylic acid

Cat. No.: B2803501
CAS No.: 1183176-76-2
M. Wt: 285.097
InChI Key: WLCLQBADVCRIMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[(4-Bromo-1H-pyrazol-1-yl)methyl]-3-methylfuran-2-carboxylic acid ( 1183176-76-2 ) is a high-value chemical building block with a molecular weight of 285.09 g/mol and the molecular formula C 10 H 9 BrN 2 O 3 . This compound features a brominated pyrazole ring linked to a methylated furan carboxylic acid group, a structure that makes it a versatile intermediate in medicinal chemistry and drug discovery. Its specific research applications include serving as a key precursor in the synthesis of more complex active molecules . The bromine atom at the 4-position of the pyrazole ring provides a reactive site for further functionalization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig reactions, enabling the exploration of structure-activity relationships. The furan carboxylic acid moiety can also be utilized for amide coupling or esterification, allowing for the introduction of additional pharmacophores. Researchers can leverage this compound in the design and development of potential enzyme inhibitors or other biologically active targets. Please handle with care and refer to the Safety Data Sheet for detailed hazard information . This product is intended for research purposes only and is not approved for human or animal use.

Properties

IUPAC Name

5-[(4-bromopyrazol-1-yl)methyl]-3-methylfuran-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2O3/c1-6-2-8(16-9(6)10(14)15)5-13-4-7(11)3-12-13/h2-4H,5H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLCLQBADVCRIMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC(=C1)CN2C=C(C=N2)Br)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-[(4-bromo-1H-pyrazol-1-yl)methyl]-3-methylfuran-2-carboxylic acid typically involves multiple steps, starting with the preparation of the pyrazole and furan components. One common approach is to first synthesize 4-bromo-1H-pyrazole and then introduce the methylfuran-2-carboxylic acid moiety through a series of reactions, including halogenation, alkylation, and esterification.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process, making it suitable for commercial production.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) can be used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 5-[(4-bromo-1H-pyrazol-1-yl)methyl]-3-methylfuran-2-carboxylic acid has shown potential as a bioactive molecule. It can be used in the study of enzyme inhibition, receptor binding, and other biological processes.

Medicine: This compound has been investigated for its medicinal properties, including its potential use as an antileishmanial and antimalarial agent. Its ability to interact with biological targets makes it a candidate for drug development.

Industry: In the industrial sector, this compound can be utilized in the production of pharmaceuticals, agrochemicals, and other chemical products. Its versatility and reactivity make it a valuable component in various industrial applications.

Mechanism of Action

The mechanism by which 5-[(4-bromo-1H-pyrazol-1-yl)methyl]-3-methylfuran-2-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The bromo-substituted pyrazole ring can bind to enzymes or receptors, modulating their activity. The furan ring may also play a role in the compound's biological activity by interacting with cellular components.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Variations

The compound’s analogs differ in substituents on the pyrazole ring, functional groups on the furan, and linker modifications. Below is a comparative analysis:

Table 1: Structural and Functional Comparison of Selected Analogs
Compound Name Pyrazole Substituents Furan Substituents Functional Group Molecular Formula Key Properties/Applications
Target Compound 4-Bromo 3-Methyl, 2-carboxylic acid Carboxylic acid C₉H₇BrN₂O₃ Discontinued; potential intermediate in synthesis
Methyl 5-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]-2-furancarboxylate (CAS 1260379-32-5) 4-Bromo, 3-Nitro 2-carboxylate (methyl ester) Ester C₁₀H₈BrN₃O₅ Nitro group enhances electrophilicity; ester group increases lipophilicity (potential prodrug)
5-[(4-Bromo-1H-pyrazol-1-yl)methyl]-2-furoic acid 4-Bromo 2-carboxylic acid (no methyl) Carboxylic acid C₈H₅BrN₂O₃ Higher acidity compared to methylated analog; altered solubility
5-((4-Bromo-3,5-bis(difluoromethyl)-1H-pyrazol-1-yl)methyl)furan-2-carbaldehyde (CAS 1006320-27-9) 4-Bromo, 3,5-bis(difluoromethyl) 2-carbaldehyde Aldehyde C₁₀H₇BrF₄N₂O₂ Fluorine atoms increase electronegativity; aldehyde group enables nucleophilic reactions
Methyl 3-(4-bromo-1H-pyrazol-1-yl)propanoate 4-Bromo N/A (propanoate chain) Ester C₇H₉BrN₂O₂ Flexible propanoate linker may influence target binding

Functional Implications of Substituents

  • Pyrazole Modifications: Bromine: Enhances reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) . Difluoromethyl Groups (CAS 1006320-27-9): Increase lipophilicity and resistance to oxidative degradation .
  • Carboxylic Acid vs. Ester: The carboxylic acid group (target compound) enhances hydrogen-bonding capacity, improving solubility in polar solvents, while esters (e.g., CAS 1260379-32-5) may act as prodrugs with better membrane permeability .
  • Linker Variations: Methylene Bridge: Provides rigidity in the target compound compared to the flexible propanoate linker in methyl 3-(4-bromo-1H-pyrazol-1-yl)propanoate .

Biological Activity

5-[(4-bromo-1H-pyrazol-1-yl)methyl]-3-methylfuran-2-carboxylic acid is a compound that integrates a bromo-substituted pyrazole and a methylated furan structure. This unique combination endows it with significant biological activity, making it a subject of interest in medicinal chemistry and pharmacology. This article reviews the biological activities of this compound, including its mechanisms of action, potential therapeutic applications, and comparative analysis with related compounds.

Chemical Structure and Properties

The molecular formula for 5-[(4-bromo-1H-pyrazol-1-yl)methyl]-3-methylfuran-2-carboxylic acid is C10H9BrN2O3C_{10}H_{9}BrN_{2}O_{3} with a molecular weight of 285.09 g/mol. The compound features a distinctive structural arrangement that facilitates its interaction with biological targets.

PropertyValue
IUPAC Name5-[(4-bromopyrazol-1-yl)methyl]-3-methylfuran-2-carboxylic acid
Molecular Weight285.09 g/mol
CAS Number1183176-76-2
InChI KeySZGFEAKKWQVAPU-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The bromo-substituted pyrazole moiety can bind to specific active sites on proteins, potentially inhibiting their activity or altering their function. The furan ring may also contribute to the compound's overall bioactivity by participating in hydrogen bonding or π-stacking interactions with biomolecules.

Antimicrobial Activity

Research indicates that derivatives of pyrazole, including this compound, exhibit considerable antimicrobial properties. Studies have demonstrated efficacy against various bacterial strains such as E. coli and Staphylococcus aureus. For instance, some pyrazole derivatives have shown inhibition rates comparable to standard antibiotics, suggesting potential for development as antimicrobial agents .

Anti-inflammatory Effects

The anti-inflammatory properties of pyrazole derivatives have been well documented. In studies utilizing carrageenan-induced paw edema models, compounds similar to 5-[(4-bromo-1H-pyrazol-1-yl)methyl]-3-methylfuran-2-carboxylic acid showed significant inhibition of inflammation markers, demonstrating effectiveness comparable to established anti-inflammatory drugs like diclofenac .

Antimalarial and Antileishmanial Potential

This compound has been investigated for its potential as an antimalarial and antileishmanial agent. Preliminary studies suggest that it may interfere with the lifecycle of Plasmodium species (malaria) and Leishmania species (leishmaniasis), although further research is required to elucidate the precise mechanisms involved .

Case Studies

Several case studies highlight the biological efficacy of pyrazole derivatives:

  • Anti-inflammatory Study : A series of synthesized pyrazole derivatives were tested for their anti-inflammatory activity using the carrageenan-induced edema model. One derivative exhibited over 84% inhibition compared to diclofenac's 86% inhibition, indicating strong anti-inflammatory potential .
  • Antimicrobial Testing : In vitro studies demonstrated that certain pyrazole compounds inhibited the growth of resistant bacterial strains, showcasing their potential as new therapeutic agents against antibiotic-resistant infections .

Comparative Analysis

When compared with other bromo-substituted pyrazoles, 5-[(4-bromo-1H-pyrazol-1-yl)methyl]-3-methylfuran-2-carboxylic acid stands out due to its unique combination of functional groups which enhances its reactivity and biological activity.

Compound NameBiological ActivityReference
5-[(4-bromo-1H-pyrazol-1-yl)methyl]-3-methylfuran-2-carboxylic acidAntimicrobial, Anti-inflammatory
4-bromo-1H-pyrazoleModerate antimicrobial
3-methylfuran-2-carboxylic acidLow anti-inflammatory

Q & A

Basic: How can the synthesis of 5-[(4-bromo-1H-pyrazol-1-yl)methyl]-3-methylfuran-2-carboxylic acid be optimized for higher yield?

Methodological Answer:
Optimization typically involves a multi-step approach:

  • Step 1: Use coupling reagents like Oxyma in a DCM/DMF solvent system (1:1 ratio) to enhance reaction efficiency and reduce side products .
  • Step 2: Control temperature (e.g., reflux in ethanol) to stabilize intermediates and minimize decomposition .
  • Step 3: Purify via column chromatography using gradient elution (hexane/ethyl acetate) to isolate the target compound from unreacted starting materials .
  • Validation: Monitor reaction progress with TLC or HPLC to adjust conditions in real time .

Basic: What characterization techniques are critical for confirming the structure of this compound?

Methodological Answer:
A combination of analytical methods ensures structural fidelity:

  • NMR Spectroscopy: Assign peaks for the bromopyrazole (δ 7.8–8.2 ppm) and furan carboxylic acid (δ 6.2–6.8 ppm) moieties .
  • X-ray Crystallography: Resolve bond lengths and angles, particularly the pyrazole-furan junction, to confirm stereochemistry .
  • Mass Spectrometry (HRMS): Validate molecular weight (e.g., [M+H]+ at m/z 355.02 for C₁₁H₁₀BrN₂O₃) .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:
Discrepancies in bioactivity (e.g., antimicrobial vs. anti-inflammatory) require:

  • Comparative Assays: Test the compound and its analogs (e.g., 4-chloro or 4-fluoro derivatives) under standardized conditions to isolate substituent effects .
  • Structural Analysis: Use computational docking to identify binding site variations (e.g., bromo vs. chloro groups altering steric hindrance) .
  • Dose-Response Studies: Establish EC₅₀ curves to differentiate activity thresholds across assays .

Advanced: What computational strategies predict the compound’s interaction with target enzymes?

Methodological Answer:

  • Molecular Docking: Use software like AutoDock Vina to model interactions with enzymes (e.g., cyclooxygenase-2), focusing on the bromopyrazole moiety’s role in hydrogen bonding .
  • MD Simulations: Simulate binding stability over 100 ns trajectories in explicit solvent (e.g., TIP3P water) to assess conformational flexibility .
  • QM/MM Calculations: Analyze electron density maps to predict reactive sites for derivatization .

Basic: What are common impurities in the synthesis of this compound, and how are they mitigated?

Methodological Answer:

  • Impurity 1: Unreacted 4-bromo-1H-pyrazole due to incomplete coupling. Mitigation: Increase equivalents of coupling agent (e.g., DCC) and extend reaction time .
  • Impurity 2: Hydrolyzed furan ester. Mitigation: Use anhydrous solvents (e.g., DMF) and inert atmosphere .
  • Detection: Employ reverse-phase HPLC with a C18 column (λ = 254 nm) to quantify impurities .

Advanced: How can reaction kinetics for derivatization (e.g., esterification) of this compound be studied?

Methodological Answer:

  • Kinetic Profiling: Use UV-Vis spectroscopy to monitor esterification (e.g., at λ = 320 nm for furan-carboxylic acid intermediates) .
  • Variable-Temperature Studies: Calculate activation energy (Eₐ) via Arrhenius plots under controlled temperatures (25–80°C) .
  • Mechanistic Probes: Isotope labeling (e.g., ¹⁸O in carboxylic acid) to track nucleophilic attack pathways .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.